3,4-Dihydroxy-5-methylbenzaldehyde chemical structure and properties
3,4-Dihydroxy-5-methylbenzaldehyde chemical structure and properties
An In-depth Technical Guide to 3,4-Dihydroxy-5-methylbenzaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of 3,4-Dihydroxy-5-methylbenzaldehyde (CAS No. 82628-68-0), a substituted catechol aldehyde with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, its structural relationship to extensively studied compounds like Protocatechualdehyde (3,4-dihydroxybenzaldehyde) and 5-Hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde) provides a strong predictive framework for its reactivity, biological activity, and application as a versatile synthetic intermediate. This document consolidates known physicochemical properties, offers expert insights into its spectroscopic profile, outlines plausible synthetic and derivatization strategies, and details its potential applications in drug development. All discussions are grounded in authoritative data and established chemical principles to empower researchers in leveraging this compound for novel molecular design and discovery.
Introduction and Strategic Importance
3,4-Dihydroxy-5-methylbenzaldehyde belongs to the family of phenolic aldehydes, a class of compounds renowned for their biological activity and utility as synthetic precursors. The core structure features a benzaldehyde scaffold substituted with a catechol (1,2-dihydroxybenzene) moiety and a methyl group. This specific arrangement of functional groups—an electrophilic aldehyde, a nucleophilic and redox-active catechol system, and a lipophilicity-modulating methyl group—confers a unique chemical personality that is highly attractive for drug discovery and polymer chemistry.
Its close structural analog, 3,4-dihydroxybenzaldehyde (protocatechualdehyde), is a key intermediate in the synthesis of numerous pharmaceuticals, including Tadalafil, Roflumilast, and Erlotinib[1][2]. The catechol motif is a well-established pharmacophore known for its antioxidant properties and ability to coordinate with metal ions, while the aldehyde group serves as a reactive handle for building molecular complexity. The addition of a methyl group at the C5 position, as in our target molecule, is anticipated to modulate these properties by altering steric hindrance and electronic effects, potentially leading to improved selectivity, metabolic stability, or cell permeability in derivative compounds. This guide serves to illuminate the path for researchers aiming to exploit these features.
Molecular Structure and Physicochemical Profile
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. The data presented herein are derived from chemical databases and predictive models, providing a robust starting point for experimental design.
Chemical Structure
The IUPAC name for the compound is 3,4-dihydroxy-5-methylbenzaldehyde. Its structure is defined by a benzene ring with an aldehyde group at position 1, hydroxyl groups at positions 3 and 4, and a methyl group at position 5.
Caption: Chemical structure of 3,4-Dihydroxy-5-methylbenzaldehyde.
Physicochemical and Computational Data
Quantitative data provides the necessary parameters for reaction planning, purification, and formulation development.
| Property | Value | Source |
| CAS Number | 82628-68-0 | [3][4] |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | Light grey or light brown crystalline powder (predicted) | [2] |
| SMILES | O=CC1=CC(C)=C(O)C(O)=C1 | [4] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [4] |
| LogP (Octanol/Water Partition Coeff.) | 1.21872 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Characterization (Anticipated)
While empirical spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and established principles.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the aldehydic proton (-CHO) in the highly deshielded region of δ 9.5-10.0 ppm.[5]
-
Two singlets for the aromatic protons, shifted by the electronic effects of the substituents.
-
A singlet for the methyl group (-CH₃) protons around δ 2.0-2.3 ppm.
-
Broad singlets for the two phenolic hydroxyl (-OH) protons, with chemical shifts that are highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will be characterized by:
-
An aldehyde carbonyl carbon signal around δ 190-195 ppm.
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Aromatic carbons attached to oxygen appearing downfield (δ 140-155 ppm).
-
Other aromatic carbons in the δ 110-130 ppm range.
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A methyl carbon signal in the aliphatic region (δ 15-20 ppm).
-
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups:
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A broad O-H stretching band from the phenolic groups, typically in the 3200-3500 cm⁻¹ region.[5]
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A sharp, strong C=O stretching band for the conjugated aldehyde, expected around 1660-1680 cm⁻¹.[5]
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Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
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Aldehydic C-H stretching, often visible as two weak bands (a Fermi doublet) around 2750 and 2850 cm⁻¹.[6]
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 152. Key fragmentation patterns would likely involve the loss of H· (M-1) and CO (M-29) from the aldehyde group.
Synthesis and Derivatization Strategies
The utility of 3,4-Dihydroxy-5-methylbenzaldehyde is intrinsically linked to its synthesis and its capacity for further chemical transformation.
Plausible Synthetic Pathways
While a definitive, optimized synthesis is not published, established organometallic and substitution chemistries for related phenols suggest viable routes. A plausible approach could involve the formylation of 5-methyl-1,2-benzenediol or the demethylation and hydroxylation of a more readily available precursor like vanillin. One documented method for a similar compound involves the reaction of 5-iodovanillin with sodium hydroxide and a copper catalyst, suggesting a pathway for introducing a hydroxyl group onto a pre-functionalized ring[7].
Caption: A conceptual workflow for the synthesis of the target molecule.
Key Derivatization Reactions
The true value for drug development professionals lies in the molecule's potential for derivatization. The aldehyde and catechol functionalities are prime sites for modification.
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Schiff Base Formation: The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of diverse compound libraries for screening[8].
-
Reductive Amination: Subsequent reduction of the Schiff base intermediate yields secondary amines, providing access to a different chemical space with altered basicity and hydrogen bonding capacity.
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Wittig and Related Reactions: The aldehyde can be converted to an alkene, allowing for the connection of different molecular fragments via a carbon-carbon double bond.
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Catechol Chemistry: The vicinal hydroxyl groups can be alkylated to form ethers, acylated to form esters, or used as ligands to chelate metals. They are also susceptible to oxidation, a property that can be either a liability (instability) or an asset (pro-drug or antioxidant activity).
Potential Applications in Drug Discovery
Drawing parallels from its close analogs, 3,4-Dihydroxy-5-methylbenzaldehyde is a promising scaffold for several therapeutic areas.
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Pharmaceutical Intermediate: Its most direct application is as a key building block. The widespread use of 3,4-dihydroxybenzaldehyde as an intermediate for drugs treating conditions from erectile dysfunction to cancer underscores the value of this core structure[1]. The 5-methyl analog is a logical next-generation building block for creating novel intellectual property and exploring structure-activity relationships.
-
Antioxidant and Anti-inflammatory Agents: Catechols are classic radical scavengers. This compound and its derivatives are likely to possess potent antioxidant properties, making them relevant for cosmetic and therapeutic applications aimed at mitigating oxidative stress[2].
-
Enzyme Inhibition: The phenolic aldehyde structure is present in various natural products that exhibit enzyme-inhibitory activity. Derivatives could be designed to target kinases, polymerases, or other enzymes implicated in disease.
-
Apoptosis Induction: The related protocatechuic aldehyde has been identified as an apoptosis inducer in human leukemia cells, suggesting a potential avenue for anticancer drug development[9].
Experimental Protocol: Schiff Base Synthesis
This section provides a robust, self-validating protocol for a common derivatization reaction, illustrating the practical application of 3,4-Dihydroxy-5-methylbenzaldehyde.
Objective: To synthesize a representative Schiff base derivative via condensation with a primary amine (e.g., aniline) for subsequent biological screening.
Causality: This protocol uses a catalytic amount of acetic acid to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. The reaction is typically driven to completion by removing the water byproduct, often by refluxing in a solvent that forms an azeotrope with water, though simple reflux is often sufficient for activated aldehydes.
Materials and Equipment
-
3,4-Dihydroxy-5-methylbenzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (200 proof, anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.52 g (10.0 mmol) of 3,4-Dihydroxy-5-methylbenzaldehyde in 20 mL of anhydrous ethanol. Stir until fully dissolved.
-
Reagent Addition: To the stirred solution, add 0.91 mL (10.0 mmol, 1.0 eq) of aniline, followed by 2-3 drops of glacial acetic acid.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) using the heating mantle.
-
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically 2-4 hours).
-
Isolation and Purification: a. Once complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization. b. Collect the precipitated solid product by vacuum filtration using a Büchner funnel. c. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. d. Dry the product under vacuum to yield the purified Schiff base derivative.
Caption: Experimental workflow for the synthesis of a Schiff base derivative.
Safety and Handling
Proper handling of any chemical is paramount. The hazard profile for 3,4-Dihydroxy-5-methylbenzaldehyde is expected to be similar to its close structural analogs.
| Hazard Class | Statement | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [10] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [10] |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12][13] Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration or disposal via a licensed waste disposal company.[11][12]
Conclusion and Future Outlook
3,4-Dihydroxy-5-methylbenzaldehyde represents a high-potential building block for innovation in pharmaceutical and materials science. While it is less characterized than its immediate chemical relatives, a strong, data-driven case can be made for its utility. By leveraging established synthetic protocols and understanding the well-documented bioactivity of the phenolic aldehyde scaffold, researchers are well-equipped to explore its potential. Future research should focus on developing and optimizing a scalable synthesis for this compound and on generating diverse derivative libraries to probe its utility in various biological screening assays. The insights provided in this guide are intended to catalyze such efforts, paving the way for the next generation of molecules built upon this versatile and promising chemical entity.
References
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Chemsrc. (n.d.). 3,4-dihydroxy-5-methylbenzaldehyde. Retrieved March 6, 2026, from [Link]
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PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved March 6, 2026, from [Link]
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V & V Pharma Industries. (n.d.). 3,4-Dihydroxybenzaldehyde Manufacturer, Supplier, and Exporter in India. Retrieved March 6, 2026, from [Link]
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ScienceMadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved March 6, 2026, from [Link]
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NIST. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved March 6, 2026, from [Link]
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Wikipedia. (n.d.). 3,4-Dihydroxybenzaldehyde. Retrieved March 6, 2026, from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved March 6, 2026, from [Link]
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ResearchGate. (2024, July). FT‐IR spectra of Fe3O4@3,4‐dihydroxybenzaldehyde. Retrieved March 6, 2026, from [Link]
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